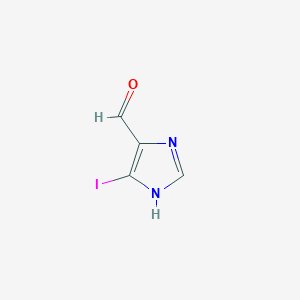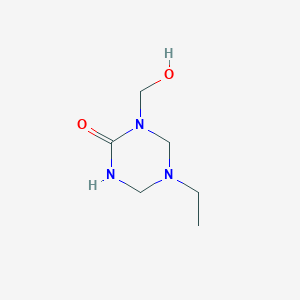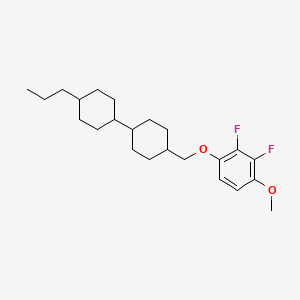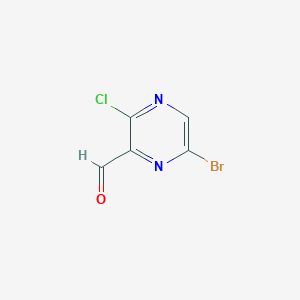
5-Iodo-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound that features an imidazole ring substituted with an iodine atom at the 5-position and an aldehyde group at the 4-position. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-imidazole-4-carbaldehyde typically involves the iodination of 1H-imidazole-4-carbaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
- Dissolve 1H-imidazole-4-carbaldehyde in a suitable solvent like acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiourea, or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Products include 5-substituted imidazole derivatives.
Oxidation: 5-Iodo-1H-imidazole-4-carboxylic acid.
Reduction: 5-Iodo-1H-imidazole-4-methanol.
Scientific Research Applications
5-Iodo-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Iodo-1H-imidazole-4-carbaldehyde depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-carbaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
5-Bromo-1H-imidazole-4-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Methyl-5-imidazolecarboxaldehyde: Substituted with a methyl group instead of iodine, affecting its chemical properties and reactivity.
Uniqueness
5-Iodo-1H-imidazole-4-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom can participate in specific substitution reactions that other halogens or substituents may not, making it valuable in synthetic chemistry and various applications.
Properties
Molecular Formula |
C4H3IN2O |
|---|---|
Molecular Weight |
221.98 g/mol |
IUPAC Name |
5-iodo-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C4H3IN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7) |
InChI Key |
XXSCTSZGERSJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one](/img/structure/B13124308.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)


![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)





![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)



